Anabaseine is a natural product found in Messor bouvieri with data available.
Anabaseine
CAS No.: 3471-05-4
Cat. No.: VC20747448
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3471-05-4 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
Standard InChI | InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2 |
Standard InChI Key | AUBPMADJYNSPOA-UHFFFAOYSA-N |
SMILES | C1CCN=C(C1)C2=CN=CC=C2 |
Canonical SMILES | C1CCN=C(C1)C2=CN=CC=C2 |
What is Anabaseine?
Anabaseine (3,4,5,6-tetrahydro-2,3′-bipyridine) is an alkaloid toxin produced by Nemertines worms and Aphaenogaster ants . It bears structural similarity to both nicotine and anabasine . Anabaseine acts as an agonist on most nicotinic acetylcholine receptors in the central and peripheral nervous systems .
Mechanism of Action
The iminium form of anabaseine binds to nicotinic acetylcholine receptors in both the peripheral and central nervous systems . It has a higher binding affinity for receptors in the brain that have an α7 subunit, as well as skeletal muscle receptors . Binding causes neuron depolarization and induces the release of dopamine and norepinephrine .
Biological Effects
Anabaseine induces paralysis in crustaceans and insects, likely by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors, but not in vertebrates .
Synthesis
Spath and Mamoli first synthesized anabaseine in 1936 . The researchers reacted benzoic anhydride with δ-valerolactam to yield N-benzoylpiperidone . Then, N-benzoylpiperidone is reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone . This product then is decarboxylated, undergoes a ring closure, and amide hydrolysis to form anabaseine . Additional synthetic strategies have since been developed by Bloom, Zoltewicz, Smith, and Villemin .
Anabaseine as a Biomarker
Anabasine and anatabine concentrations in urine can be used to validate abstinence or measure the extent of tobacco use in persons undergoing nicotine replacement therapy .
Anabaseine in Nemerteans
The discovery of the nicotinic receptor agonist anabaseine in a polystiliferan nemertean suggests that the biosynthetic mechanism for this alkaloid originated before the poly- and monostiliferan branches of the class Hoplonemertea diverged in the course of their evolution .
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